BenchChemオンラインストアへようこそ!

3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide

Structural isomerism Target specificity HIF prolyl hydroxylase

3-Acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a synthetic small molecule belonging to the benzofuran-2-carboxamide class. Its molecular formula is C19H16N2O5, a structural isomer distinguishable from the HIF-PH inhibitor roxadustat (which shares the same elemental composition but possesses a distinct isoquinoline scaffold).

Molecular Formula C19H16N2O5
Molecular Weight 352.346
CAS No. 888465-07-4
Cat. No. B2871133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide
CAS888465-07-4
Molecular FormulaC19H16N2O5
Molecular Weight352.346
Structural Identifiers
SMILESCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C19H16N2O5/c1-11(22)20-17-13-4-2-3-5-14(13)26-18(17)19(23)21-12-6-7-15-16(10-12)25-9-8-24-15/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23)
InChIKeyODECJTFVFIVYSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide (CAS 888465-07-4): Procurement Specifications and Chemical Identity


3-Acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a synthetic small molecule belonging to the benzofuran-2-carboxamide class. Its molecular formula is C19H16N2O5, a structural isomer distinguishable from the HIF-PH inhibitor roxadustat (which shares the same elemental composition but possesses a distinct isoquinoline scaffold) [1]. The compound features an acetamido group at the 3-position and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety linked via a carboxamide bridge—a scaffold motif that appears in selective ROR1 kinase inhibitor programs [2]. Commercially, it is offered as a research-grade chemical with a typical purity of ≥95% .

Why 3-Acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide Cannot Be Casually Replaced by In-Class Analogs


Benzofuran-2-carboxamide derivatives display exquisitely sensitive structure–activity relationships (SAR) with respect to the 3-amido substituent. A medicinal chemistry campaign documented that replacing a 3-acetamido group on a related benzofuran scaffold with a 2-imidazolynyl or 2-N-acetamidopyridyl moiety shifts antiproliferative selectivity between SK-BR-3 and SW620 cancer cell lines [1]. Similarly, SAR studies on N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide ROR1 inhibitors revealed that minor modifications to the amide region drastically alter kinase selectivity profiles—with certain analogs exhibiting “off-target” effects on c-Kit and AblT315I, while optimized members (e.g., compound 9i) achieve >10-fold selectivity [2]. Therefore, the specific 3-acetamido substitution pattern of CAS 888465-07-4 cannot be assumed interchangeable with bulkier or heteroaryl-containing analogs that may engage different target landscapes.

3-Acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide: Quantifiable Differentiators Against Closest Analogs


Molecular Formula Identity Demonstrates Isomeric Differentiation from the HIF-PH Inhibitor Roxadustat

CAS 888465-07-4 shares the molecular formula C19H16N2O5 with roxadustat (CAS 808118-40-3), a clinically approved HIF prolyl hydroxylase-2 (PHD2) inhibitor [1]. Despite this isomeric relationship, the two compounds possess entirely distinct scaffolds: the target compound is a benzofuran-2-carboxamide, whereas roxadustat is an isoquinoline-3-carboxamide (specifically, (4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)glycine) [1]. This difference is critical for target engagement, as the pharmacophore required for PHD2 inhibition is intimately tied to the isoquinoline core.

Structural isomerism Target specificity HIF prolyl hydroxylase

3-Acetamido Substituent Size as a Key Differentiator for Steric-Driven Selectivity Within Benzofuran-2-Carboxamide Libraries

Within the public domain of benzofuran-2-carboxamide analogs bearing the dihydrobenzo[dioxin]amide tail, the 3-acetamido group of CAS 888465-07-4 is among the smallest substituents available. Comparators such as the 3-(2-naphthamido) analog (CAS 888468-04-0, MW 494.50) and the 3-(2,2-diphenylacetamido) analog (CAS 888468-43-7, MW 504.54) introduce substantially larger steric bulk . In related benzofuran-2-carboxamide antiproliferative SAR, a shift from a small acetamido group to a 2-imidazolynyl substituent altered cell-line selectivity from SK-BR-3 to SW620, demonstrating that even modest changes at the 3-position can redirect target engagement [1].

Steric bulk Selectivity SAR

Hydrogen Bond Donor/Acceptor Architecture Defines the Target Compound as a Modest-Polarity Reference Point

The acetamido group of CAS 888465-07-4 provides exactly 2 hydrogen bond donors (amide NH and acetamido NH) and 1 additional acceptor, yielding a modest polar surface area relative to analogs containing nitro, carboxyl, or heteroaryl substituents at the 3-position. By comparison, the 3-(5-chloro-2-nitrobenzamido) analog (CAS 888467-42-3) adds a nitro and chloro substituent, increasing electron-withdrawing character and H-bond acceptor count while reducing solubility . Class-level inference from benzofuran-2-carboxamide ADME studies indicates that such polarity shifts directly affect oral bioavailability and blood–brain barrier penetration [1].

H-bond donor Polar surface area Physicochemical differentiation

Commercial Purity Specification: ≥95% Threshold for Reproducible Assay Performance

CAS 888465-07-4 is supplied at a purity of ≥95% (HPLC), as disclosed by multiple chemical vendors . This purity threshold meets the minimum standard for most biochemical and cell-based screening campaigns. Analogs within the same benzofuran-2-carboxamide library are similarly offered at 95% purity ; however, procurement teams should verify Certificate of Analysis (CoA) documentation for each batch, as purity can vary between synthesis lots and suppliers.

Purity Quality control Procurement specification

Optimal Research and Industrial Scenarios for Procuring 3-Acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide (CAS 888465-07-4)


Steric Minimalist Reference for Benzofuran-2-Carboxamide SAR Libraries

The compact 3-acetamido group (<60 Da) makes CAS 888465-07-4 an ideal minimal-steric-bulk reference compound for SAR studies exploring the impact of 3-position substitution on target affinity. As demonstrated in related benzofuran-2-carboxamide antiproliferative series, small-to-moderate substituent changes at this position can redirect cell-line selectivity [1]. Researchers can systematically compare the acetamido analog against bulkier naphthamido or diphenylacetamido derivatives to deconvolute steric effects.

Isomeric Control for HIF-PH Pathway Profiling

Given that CAS 888465-07-4 is a structural isomer of roxadustat (C19H16N2O5), it can serve as an isomeric control compound in HIF prolyl hydroxylase assays. While roxadustat is a potent PHD2 inhibitor (IC50 ≈ 21 nM) , the target compound's benzofuran scaffold is expected to be inactive or weakly active against PHD2. This makes it suitable for confirming that observed HIF pathway effects are scaffold-specific rather than due to non-specific C19H16N2O5 molecular interactions.

Scaffold-Hopping Starting Point for ROR1 Inhibitor Optimization

The N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide core has been validated as a viable ROR1 kinase inhibitor scaffold in recent medicinal chemistry campaigns, with optimized lead compound 9i demonstrating favorable selectivity and in vivo efficacy [2]. The 3-acetamido benzofuran analog offers a structurally distinct starting template for scaffold-hopping initiatives, where the benzofuranamide bridge replaces the benzamide linkage to potentially overcome metabolic liabilities or patent constraints.

Physicochemical Benchmark for CNS Penetrance Screening

Benzofuran-2-carboxamides as a class have demonstrated favorable oral uptake indexes and blood–brain barrier penetration potential [1]. With its moderate hydrogen bond donor/acceptor profile and moderate lipophilicity (estimated logP ~3–4), CAS 888465-07-4 serves as a benchmark compound for CNS-accessible fragment libraries, enabling medicinal chemists to evaluate how incremental polarity changes at the 3-position impact parallel artificial membrane permeability assay (PAMPA) or MDCK-MDR1 permeability readouts.

Quote Request

Request a Quote for 3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.